Thioformamide

Overview

Description

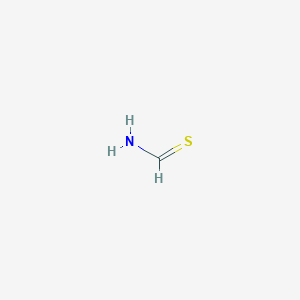

Thioformamide, also known as thioform, is an organosulfur compound with the molecular formula C2H4NS. It is a colorless liquid that is soluble in water and has a pungent odor. This compound is used in a variety of industrial and research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic chemistry. Additionally, this compound has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Use in Treating Tuberculosis and Leprosy : Thioamide drugs like ethionamide and prothionamide, which are chemically related to thioformamide, have been effective in treating Mycobacterium tuberculosis, M. leprae, and M. avium complex infections. They form covalent adducts with nicotinamide adenine dinucleotide (NAD) and inhibit M. tuberculosis and M. leprae InhA, offering insights into designing drugs to overcome drug resistance (Wang et al., 2007).

Synthetic Intermediate in Pharmaceutical Production : this compound serves as a starting material for the synthesis of heterocycles like 4-methylthiazole, a pharmaceutical intermediate, and solvents with properties similar to pyridine. Its reactions can lead to the production of compounds related to vitamins and antibiotics (Axelrod, 1973).

Chemoselective Reduction in Organic Synthesis : Thioformamides can be prepared through the reduction of isothiocyanates using the Schwartz reagent. This method allows for the production of variously functionalized thioformamides, maintaining the stereochemical information of the starting material (de la Vega-Hernández et al., 2019).

Role in Intramolecular Cyclization : this compound plays a role in the intramolecular cyclization of thioamide dianions leading to the production of fluorescent thiazoles. This has implications in the development of fluorescent materials (Murai et al., 2011).

Spectroscopy and Interstellar Medium Studies : The spectroscopic properties of this compound have been studied for its potential detection in the interstellar medium. The study provides accurate spectroscopic parameters for this compound, aiding astronomical searches (Motiyenko et al., 2020).

Molecular Structure and Dynamics Analysis : Research on the molecular structure of this compound, including its rotational barriers and dipole moments, provides insights into its chemical properties and behavior (Ou et al., 1994).

Three-Component Coupling Reactions : this compound is involved in three-component coupling reactions with organolithium and Grignard reagents, leading to the formation of tertiary amines and thiolating agents. This demonstrates its versatility in organic synthesis (Murai & Asai, 2007).

Vibrational Spectroscopy : The vibrational structures of this compound's electronic bands have been studied, contributing to the understanding of its electronic and vibrational properties (Tsuboi et al., 1976).

Toxicity Studies : Research has been conducted on the nephrotoxic effects of this compound, particularly in the context of its role as a toxicant in thiazoles. This is crucial for understanding its safety profile in various applications (Mizutani et al., 1996).

Bioinformatics and Antibiotic Discovery : this compound's derivatives, such as thioamides, have been studied for their role in the discovery of new antibiotics. This expands the potential of this compound-related compounds in medical applications (Schwalen et al., 2018).

Mechanism of Action

Target of Action

Thioamides, the class of compounds to which Thioformamide belongs, are known to inhibit the enzyme thyroid peroxidase in the thyroid . This enzyme plays a crucial role in the synthesis of triiodothyronine (T3) and thyroxine (T4), key hormones that regulate metabolism in the body .

Mode of Action

This compound interacts with its target, thyroid peroxidase, by reducing the synthesis of T3 and T4 . This results in a blockage of the uptake of iodotyrosines from the colloid . Additionally, this compound also blocks the release of iodine from peripheral hormones .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of thyroid hormones. By inhibiting thyroid peroxidase, this compound disrupts the normal production of T3 and T4 . This can have downstream effects on various physiological processes regulated by these hormones, including metabolism, growth, and development .

Pharmacokinetics

Thioamides in general are known to exhibit unique thermodynamics, enhanced conformational rigidity, and improved proteolytic stability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of thyroid hormone synthesis. This can lead to changes in metabolic processes throughout the body . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the planarity of thioamides can be affected by the surrounding environment, which in turn can influence their behavior . Additionally, the rotational barrier of the C=N bond in this compound is larger, which could potentially be influenced by environmental factors .

Safety and Hazards

Future Directions

Thioamides, including thioformamide, play a crucial role in organic synthesis, serving as key building blocks. They are also important in the pharmaceutical chemistry and drug design, owing to their ability to mimic the amide function in biomolecules while retaining or developing biological activity . They are conceivable intermediates in prebiotic chemistry, for example, in the formation of amino acids and thiazoles .

Biochemical Analysis

Biochemical Properties

Thioformamide has been found to show unique properties under a theoretical point of view such as the effects of structure in their planarity . The structure of this compound has been studied and found that the lower energy state is strictly planar . This planarity of this compound has implications in life science or materials .

Molecular Mechanism

It is known that thioamides can undergo microsomal epoxidation of the C = C double bond and, after being hydrolyzed, the resulting epoxide can then be decomposed to form the corresponding thioamides and alpha-dicarbonyl fragments .

Metabolic Pathways

It is known that thiazoles, which this compound is a part of, would undergo microsomal epoxidation of the C = C double bond and, after being hydrolyzed, the resulting epoxide would then be decomposed to form the corresponding thioamides and alpha-dicarbonyl fragments .

properties

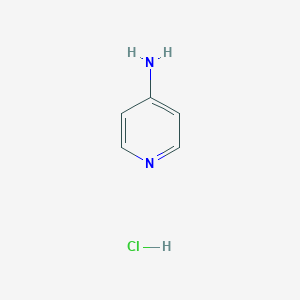

IUPAC Name |

methanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NS/c2-1-3/h1H,(H2,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEBJEDOHLIWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150918 | |

| Record name | Thioformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115-08-2 | |

| Record name | Methanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G525TLN0E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Thioformamide has the molecular formula CH3NS and a molecular weight of 61.12 g/mol. []

A: Yes, several studies have investigated the spectroscopic properties of this compound. For example, researchers have characterized this compound using infrared (IR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. [, , , , , , ]

A: Yes, computational chemistry has been widely applied to study this compound. Density functional theory (DFT) calculations have been used to investigate its electronic structure, vibrational frequencies, rotational barriers, and interactions with other molecules. [, , , , , ]

A: While specific QSAR models for this compound derivatives are not extensively discussed in the provided literature, studies exploring structure-activity relationships highlight the impact of substituents on properties like reactivity and stability. [, , , ] Further research could utilize available data to develop QSAR models for predicting the properties of novel this compound analogs.

A: this compound is known to be unstable at room temperature and rapidly decomposes, releasing hydrogen sulfide, ammonia, and hydrogen cyanide. [] Its instability poses challenges for storage and handling.

A: While the provided literature doesn’t delve into specific stabilization strategies for this compound, it does highlight the synthesis and enhanced stability of related compounds, like alkynyl S,N-acetals derived from 2-propynals. [] This suggests that structural modifications might improve stability.

A: this compound serves as a versatile reagent in organic synthesis. For instance, it acts as a precursor for heterocycles like thiazoles. [, , ] It's also employed in multi-component reactions to synthesize amines. [, ]

A: this compound reacts with alpha-haloketones to form thiazoles, which are important heterocyclic compounds with applications in medicinal chemistry and materials science. []

A: Studies reveal that electron-withdrawing groups on the nitrogen atom of thioformamides can decrease their reactivity in certain reactions. For example, N-arylmethyl thioformamides with electron-withdrawing substituents on the aromatic ring showed reduced yields in silylation reactions. []

A: Yes, this compound has been identified as a potentially toxic metabolite. Research suggests that in glutathione-depleted mice, certain thiazole compounds, lacking 2-substituents, can be metabolized to this compound. This metabolite contributes to nephrotoxicity, characterized by kidney damage and elevated serum urea nitrogen levels. [, ]

A: Infrared (IR) spectroscopy has been employed as an analytical technique for the quantification of this compound, particularly in reaction mixtures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.